
N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide, also known as CTB, is a small molecule that has been extensively studied for its potential therapeutic applications. CTB is a potent inhibitor of the protein-protein interaction between the transcription factor HIF-1α and its coactivator p300/CBP, which plays a key role in the regulation of cellular responses to hypoxia.
Mécanisme D'action
The mechanism of action of N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide involves the inhibition of the protein-protein interaction between HIF-1α and p300/CBP. This interaction is critical for the activation of HIF-1α, which plays a key role in the cellular response to hypoxia. By blocking this interaction, N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide inhibits the transcriptional activity of HIF-1α and its downstream target genes, which are involved in angiogenesis, cell survival, and metabolism.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of tumor growth and metastasis, the protection against myocardial infarction, and the modulation of glucose metabolism. N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide has also been shown to induce autophagy, a process that plays a key role in the cellular response to stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide is its potent inhibitory activity against the HIF-1α/p300/CBP pathway, which makes it a promising therapeutic agent for hypoxia-related disorders. However, N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
For the research on N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of new therapeutic applications. N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide has also been shown to have synergistic effects with other anticancer agents, which opens up new possibilities for combination therapies. Finally, the role of N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide in the modulation of autophagy and other cellular processes needs to be further explored.
Méthodes De Synthèse
The synthesis of N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide involves several steps, including the formation of the thiolane ring, the introduction of the piperidine-1-sulfonyl group, and the attachment of the benzamide moiety. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide has been extensively studied for its potential therapeutic applications in cancer, ischemic heart disease, and other hypoxia-related disorders. In cancer, N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide has been shown to inhibit tumor growth and metastasis by blocking the HIF-1α/p300/CBP pathway. In ischemic heart disease, N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide has been shown to protect against myocardial infarction by reducing hypoxia-induced apoptosis and inflammation.
Propriétés
IUPAC Name |
N-(3-cyanothiolan-3-yl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-14-5-6-15(17(22)20-18(12-19)7-10-25-13-18)11-16(14)26(23,24)21-8-3-2-4-9-21/h5-6,11H,2-4,7-10,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIWHTBQCVGVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2(CCSC2)C#N)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4,4-Difluoro-1-(prop-2-enoylamino)cyclohexyl]acetic acid](/img/structure/B2774641.png)
![N-[(4-fluorophenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2774642.png)
![2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2774643.png)
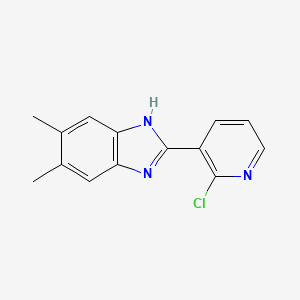
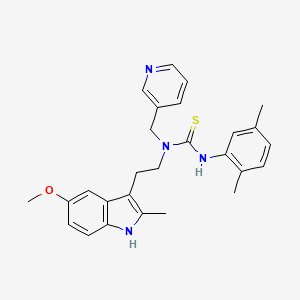
![6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2774651.png)
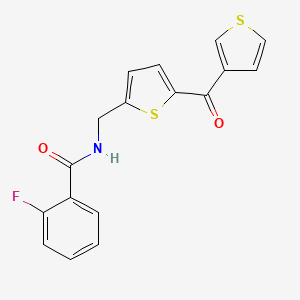
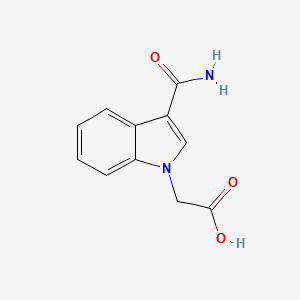
![N-butyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2774655.png)

![Ethyl 1-((2-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2774658.png)
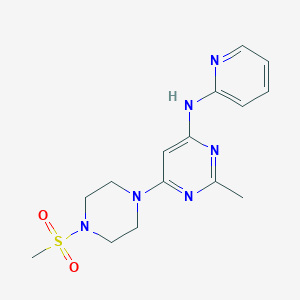
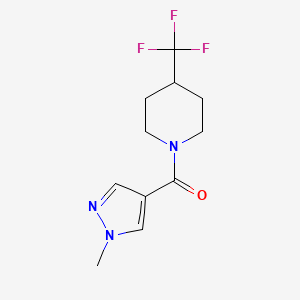
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2774663.png)